molecular formula C10H11N5 B10876590 N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B10876590
M. Wt: 201.23 g/mol
InChI Key: OHWDQSJIVZUPQY-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is an organic compound belonging to the triazine family Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science

Properties

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H11N5/c1-7-3-2-4-8(5-7)14-10-13-6-12-9(11)15-10/h2-6H,1H3,(H3,11,12,13,14,15)

InChI Key

OHWDQSJIVZUPQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 3-methylphenylamine. This reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms with the amine group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

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